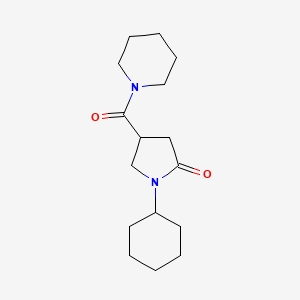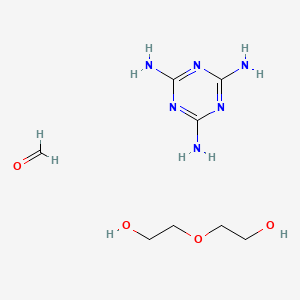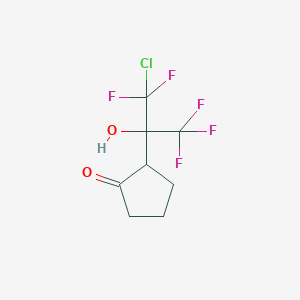
2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone is a complex organic compound characterized by the presence of multiple halogen atoms and a cyclopentanone ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone with a chlorodifluoromethylating agent under controlled conditions to introduce the chlorodifluoromethyl group. This is followed by further functionalization to introduce the trifluoromethyl and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone involves its interaction with molecular targets through its functional groups. The halogen atoms and hydroxyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chloro-2,2-difluoroethyl)cyclopentanone
- 2-(2,2-Difluoro-1-hydroxyethyl)cyclopentanone
- 2-(2-Chloro-2,2-difluoro-1-hydroxyethyl)cyclopentanone
Uniqueness
2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone is unique due to the presence of both trifluoromethyl and chlorodifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications where these characteristics are desired.
Eigenschaften
CAS-Nummer |
34844-44-5 |
|---|---|
Molekularformel |
C8H8ClF5O2 |
Molekulargewicht |
266.59 g/mol |
IUPAC-Name |
2-(1-chloro-1,1,3,3,3-pentafluoro-2-hydroxypropan-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C8H8ClF5O2/c9-7(10,11)6(16,8(12,13)14)4-2-1-3-5(4)15/h4,16H,1-3H2 |
InChI-Schlüssel |
GJDMZUULBCEPFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1)C(C(F)(F)F)(C(F)(F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


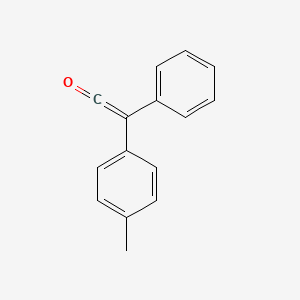
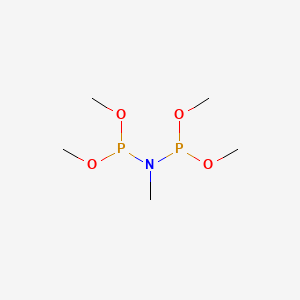
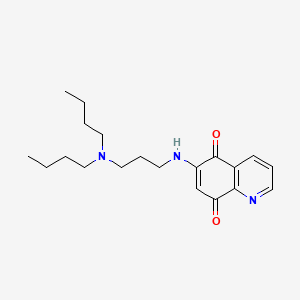
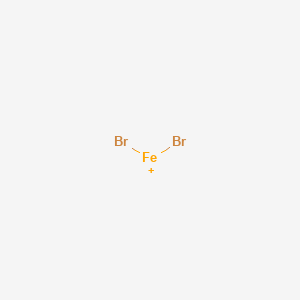
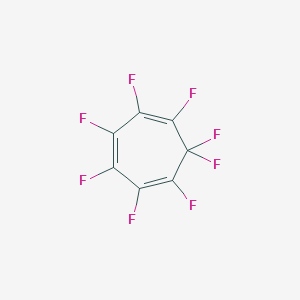
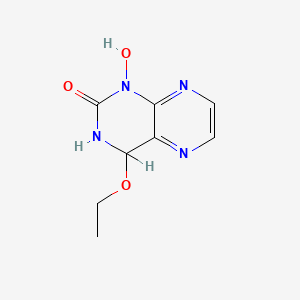

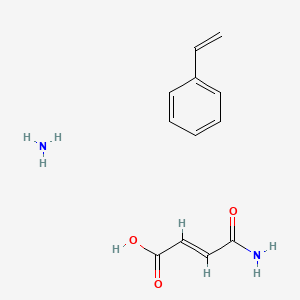
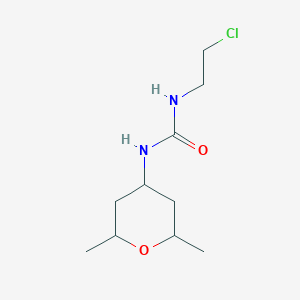

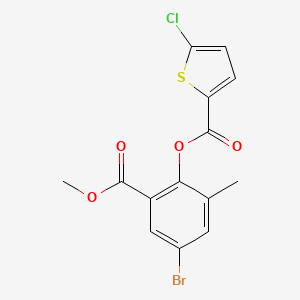
![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
